10-(2,5-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione
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Overview
Description
10-(2,5-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7310^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic compound belonging to the class of oxadiazocines This compound is characterized by its unique structure, which includes a fused benzene ring and an oxadiazocine core
Preparation Methods
The synthesis of 10-(2,5-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione can be achieved through several synthetic routes. One common method involves the Biginelli reaction, which is a three-component condensation reaction between an aldehyde, a β-keto ester, and urea. In this case, 5-R-salicylic aldehyde (R = H, Me, and Br), α-nitroacetophenone, and urea are used as starting materials . The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to yield the desired oxadiazocine derivative.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
10-(2,5-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
For example, oxidation of the thione group can lead to the formation of a sulfoxide or sulfone derivative, while reduction of the oxadiazocine ring can yield a dihydro derivative. Substitution reactions at the aromatic ring can introduce different functional groups, further modifying the compound’s properties.
Scientific Research Applications
This compound has a wide range of scientific research applications due to its unique structure and reactivity In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer. Additionally, its unique structure makes it a valuable tool in drug discovery and development, as it can serve as a scaffold for the design of new drugs.
In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the field of catalysis, where it can act as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 10-(2,5-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves its interaction with specific molecular targets and pathways. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, its aromatic ring can engage in π-π interactions with other aromatic systems, further influencing its biological activity.
The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, as it can participate in electron transfer processes that affect cellular signaling pathways. Overall, the compound’s diverse functional groups and structural features enable it to interact with multiple molecular targets, contributing to its broad range of biological activities.
Comparison with Similar Compounds
10-(2,5-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione can be compared with other similar compounds, such as medetomidine and its derivatives . Medetomidine, for example, is an α2-adrenoceptor agonist with sedative and analgesic properties. While both compounds share some structural similarities, such as the presence of aromatic rings and nitrogen-containing heterocycles, they differ in their specific functional groups and biological activities.
Other similar compounds include various oxadiazocine derivatives, which may have different substituents on the aromatic ring or variations in the oxadiazocine core
Properties
IUPAC Name |
10-(2,5-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-5-24-18-8-6-7-15-16-12-21(4,25-19(15)18)23(20(26)22-16)17-11-13(2)9-10-14(17)3/h6-11,16H,5,12H2,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQAVGJRZNJVRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CC2NC(=S)N3C4=C(C=CC(=C4)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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